molecular formula C31H35NO9S3 B14939416 Tetramethyl 5',5',8',9'-tetramethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 5',5',8',9'-tetramethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B14939416
M. Wt: 661.8 g/mol
InChI Key: CSYOCUMOXLHMBZ-UHFFFAOYSA-N
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Description

Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique spiro structure This compound is characterized by its multiple methyl groups and a distinctive thiopyranoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The key steps include:

  • Formation of the thiopyranoquinoline core through cyclization reactions.
  • Introduction of the spiro structure via spirocyclization.
  • Functionalization with methyl and butanoyl groups through alkylation and acylation reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts, controlled temperatures, and pressures to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiole ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various binding interactions, influencing biological pathways and processes. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

  • Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
  • Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate

Uniqueness: The uniqueness of Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its spiro structure and the presence of multiple functional groups, which provide versatility in chemical reactions and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C31H35NO9S3

Molecular Weight

661.8 g/mol

IUPAC Name

tetramethyl 5',5',8',9'-tetramethyl-6'-(3-methylbutanoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C31H35NO9S3/c1-14(2)11-19(33)32-18-13-16(4)15(3)12-17(18)20-25(30(32,5)6)42-22(27(35)39-8)21(26(34)38-7)31(20)43-23(28(36)40-9)24(44-31)29(37)41-10/h12-14H,11H2,1-10H3

InChI Key

CSYOCUMOXLHMBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)CC(C)C

Origin of Product

United States

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